Ethylamine-13C1 Hydrochloride
Description
Ethylamine-13C1 Hydrochloride (C₂H₅¹³C·NH₂·HCl) is a stable isotope-labeled derivative of ethylamine hydrochloride, where one carbon atom is replaced by carbon-13 (¹³C). This isotopic labeling enhances its utility in pharmacokinetic, metabolic, and tracer studies, enabling precise detection via mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. The compound retains the physicochemical properties of unlabeled ethylamine hydrochloride, such as high water solubility (≥200 mg/mL at 20°C) and a molecular weight of 82.56 g/mol (vs. 81.53 g/mol for the unlabeled form) . Its primary applications include drug metabolism research, isotopic dilution assays, and as an internal standard in analytical chemistry.

Properties
Molecular Formula |
C¹³CH₈ClN |
|---|---|
Molecular Weight |
82.54 |
Synonyms |
Ethylammonium-13C1 Chloride; Monoethylammonium-13C1 Chloride; N-Ethylammonium-13C1 Chloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethylamine-13C1 Hydrochloride belongs to a broader class of aliphatic amine hydrochlorides. Below is a detailed comparison with structurally and functionally analogous compounds:
Structural and Isotopic Differences


Key Observations :
- Non-isotopic analogs like amitriptyline and dosulepin hydrochlorides are pharmacologically active, whereas ethylamine derivatives are primarily used as synthetic intermediates or analytical tools.
Analytical Performance
Data from validated RP-HPLC methods for related hydrochlorides (e.g., amitriptyline, dosulepin) provide indirect insights into this compound’s behavior:
Notes:
- This compound’s shorter retention time reflects its simpler structure compared to tricyclic antidepressants.
- Stability data for amitriptyline and dosulepin hydrochlorides suggest that ethylamine derivatives may exhibit comparable or superior stability in acidic conditions .
Spectroscopic Differentiation
The ¹³C label in this compound enables distinct NMR and MS signatures:
- ¹³C-NMR : A singlet at ~40 ppm (¹³C-labeled carbon) vs. split signals in unlabeled analogs.
- MS (ESI+) : m/z 46.05 (unlabeled ethylamine) vs. m/z 47.05 (¹³C-labeled) .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethylamine-¹³C₁ Hydrochloride, and how is isotopic purity validated?
- Synthesis : Ethylamine-¹³C₁ Hydrochloride is typically synthesized via reductive amination of ¹³C-labeled acetaldehyde with ammonia under catalytic hydrogenation conditions. Alternative routes include hydrolysis of ¹³C-labeled nitriles or amides under acidic conditions .
- Characterization : Isotopic purity is validated using high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (M+H)⁺ at m/z 65.06 (accounting for ¹³C incorporation). Nuclear magnetic resonance (¹³C NMR) is critical to verify the position and integrity of the ¹³C label, with a singlet peak at δ ~35–40 ppm (CH₂-¹³C) .
- Purity Assessment : Impurity profiling via HPLC with charged aerosol detection (CAD) or LC/MS ensures <1% unlabeled ethylamine. Pharmacopeial standards (e.g., sulfated ash ≤0.1%, chloride content via argentometry) should be followed .
Q. What safety protocols are essential when handling Ethylamine-¹³C₁ Hydrochloride in laboratory settings?
- Handling : Use in a fume hood with nitrile gloves and lab coats. Avoid inhalation; the compound may release HCl vapors upon decomposition.
- Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hygroscopic degradation.
- Emergency Measures : For spills, neutralize with sodium bicarbonate and absorb with inert materials. Eye exposure requires immediate rinsing with water for 15 minutes .
Advanced Research Questions
Q. How can researchers design experiments to track metabolic pathways using Ethylamine-¹³C₁ Hydrochloride as a stable isotope tracer?
- Experimental Design :
- Dosing : Administer the compound at physiologically relevant concentrations (e.g., 0.1–1 mM in cell cultures) to trace metabolic incorporation into amino acid derivatives.
- Sampling : Collect time-point samples for LC-MS/MS analysis. Use multiple reaction monitoring (MRM) to detect ¹³C-labeled metabolites (e.g., glycine, alanine).
- Controls : Include unlabeled ethylamine controls to distinguish endogenous vs. tracer-derived metabolites. Normalize data to total protein content or cell count .
Q. How should discrepancies in isotopic labeling efficiency between theoretical and observed results be resolved?
- Troubleshooting Steps :
Analytical Validation : Re-run HRMS and ¹³C NMR to confirm no degradation or isotopic scrambling.
Synthetic Yield Optimization : Check catalyst activity (e.g., Raney nickel) and reaction pH; incomplete reduction of intermediates (e.g., imines) may reduce yield.
Contamination Checks : Test for cross-contamination with unlabeled reagents using GC-MS headspace analysis.
- Statistical Analysis : Apply Student’s t-test to compare batch-to-batch variability. Reject outliers with Grubbs’ test (α=0.05) .
Q. What advanced techniques are recommended for quantifying trace impurities in Ethylamine-¹³C₁ Hydrochloride?
- Impurity Profiling :
- HPLC-MS/MS : Use a HILIC column (e.g., Acquity UPLC BEH) with mobile phase (10 mM ammonium formate, pH 3.0/acetonitrile) to separate ethylamine derivatives. Detect impurities at ppm levels via MRM transitions.
- ICP-MS : Quantify heavy metals (e.g., Pb, As) adhering to pharmacopeial limits (≤20 μg/g) .
Methodological Best Practices
Q. How to ensure reproducibility in experiments involving Ethylamine-¹³C₁ Hydrochloride?
- Documentation : Record synthetic batches with exact molar ratios, reaction times, and purification steps (e.g., recrystallization solvents).
- Instrument Calibration : Validate MS and NMR instruments daily using certified reference standards (e.g., ¹³C-labeled alanine).
- Replication : Perform triplicate runs for key assays and report mean ± SD. Use ANOVA to assess inter-experimental variability .
Q. What strategies optimize the use of Ethylamine-¹³C₁ Hydrochloride in kinetic studies of enzyme activity?
- Enzyme Assays :
- Pre-incubate enzymes (e.g., monoamine oxidase) with ¹³C-ethylamine to measure turnover via ¹³CO₂ production (trapped as BaCO₃ for scintillation counting).
- Use stopped-flow techniques to capture rapid reaction kinetics.
Data Presentation and Publishing Guidelines
- Tables : Include isotopic enrichment data (e.g., % ¹³C incorporation) and impurity profiles. Example:
| Batch | ¹³C Purity (%) | HCl Content (wt%) | Heavy Metals (μg/g) |
|---|---|---|---|
| 1 | 98.5 | 28.3 | <5 |
| 2 | 97.8 | 29.1 | 7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


